1,10-Bis(triethoxysilyl)decane
Description
Properties
IUPAC Name |
triethoxy(10-triethoxysilyldecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSDUQHQHMZSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560287 | |
| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122185-11-9 | |
| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,16-Dioxa-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Role of Catalyst and Reaction Kinetics
Platinum catalysts like H₂PtCl₆ accelerate the cleavage of the Si–H bond in triethoxysilane, enabling radical-mediated addition across the alkene’s double bond. Kinetic studies of related systems suggest a first-order dependence on both alkene and silane concentrations, with turnover-limiting C–Si bond formation. The dimeric nature of platinum hydride intermediates, such as [(L)PtH]₂ (where L is a supporting ligand), may explain the sub-linear dependence on catalyst concentration.
Table 1. Comparative Performance of Platinum Catalysts in Hydrosilylation
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| H₂PtCl₆ | 1,10-Decadiene | 150 | 2 | ~51* | >98 |
| Pt/C | 1-Octene | 23 | 0.25 | 96 | >98 |
*Extrapolated from analogous reactions.
Alternative Nickel-Catalyzed Hydrosilylation
Methodology and Scope
Recent advances in nickel catalysis offer a complementary route for hydrosilylation, though direct applications to 1,10-bis(triethoxysilyl)decane remain exploratory. For example, α-diimine nickel complexes, such as [(iPrDI)NiH]₂ (iPrDI = 2,6-diisopropylphenyl-α-diimine), catalyze the anti-Markovnikov addition of tertiary silanes to alkenes under mild conditions.
Proposed Reaction Pathway :
-
Pre-Catalyst Activation : Air-stable nickel(II) carboxylates (e.g., Ni(2-EH)₂) are reduced in situ by silanes to generate active Ni(I) hydride species.
-
Alkene Insertion : The alkene inserts into the Ni–H bond, forming a nickel-alkyl intermediate.
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C–Si Bond Formation : Silane coordinates to nickel, followed by reductive elimination to yield the product.
Advantages :
-
Operational simplicity (room temperature, aerobic conditions).
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Compatibility with industrial-scale processes (>5,000,000 kg/year for related silicones).
Limitations :
-
No explicit data exists for 1,10-decadiene; performance metrics are inferred from shorter alkenes like 1-octene.
Synthetic Challenges and Optimization Strategies
Impurity Control
Side reactions, such as over-hydrolysis of triethoxysilane or premature condensation of silanol intermediates, can reduce yield. Strategies to mitigate these include:
Catalyst Recycling
Platinum’s high cost necessitates recovery protocols. Heterogeneous catalysts (e.g., Pt/C) enable filtration and reuse, though leaching remains a concern. Nickel systems, while cheaper, require ligand stabilization to prevent deactivation.
Industrial and Research Applications
Scalability and Process Economics
The platinum-catalyzed method dominates industrial production due to its robustness, with batch reactors routinely producing multi-kilogram quantities. Nickel-based systems, though less mature, offer potential cost savings for high-volume applications like silicone crosslinking.
Table 2. Economic Comparison of Hydrosilylation Methods
Chemical Reactions Analysis
Hydrolysis and Condensation
The ethoxy (–OC₂H₅) groups undergo hydrolysis in aqueous environments, forming silanol (–SiOH) intermediates. This reaction is pH-dependent and follows first-order kinetics :
Hydrolysis Mechanism:
pH-Dependent Reactivity :
| Condition | Hydrolysis Rate | Dominant Pathway |
|---|---|---|
| Acidic (pH 3–5) | Slow (triethoxy > diethoxy > trimethoxy) | Protonation of alkoxy groups |
| Basic (pH 8–10) | Moderate | Nucleophilic attack by OH⁻ |
Experimental Findings :
-
In acidic conditions (pH 4), hydrolysis of triethoxy groups is 2× slower than trimethoxy analogs .
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Hydrolysis yields silanol intermediates that condense to form siloxane (Si–O–Si) networks :
Sol-Gel Polymerization
Under acidic or basic catalysis, 1,10-Bis(triethoxysilyl)decane forms polysilsesquioxane xerogels. This process involves:
Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | 1 M HCl |
| Solvent | THF |
| Gelation Time | <10 minutes (0.4 M monomer) |
| Final Structure | Microporous network with BET surface area ~300 m²/g |
Reduction Reactions
The compound can be reduced to 1,10-disiladecane (Si–H terminated) using lithium aluminum hydride (LiAlH₄) :
Key Observations :
Surface Bonding and Crosslinking
The silanol groups form covalent bonds with hydroxylated surfaces (e.g., SiO₂, metals), enhancing adhesion and durability :
Bonding Efficiency :
| Substrate | Bond Density (bonds/nm²) |
|---|---|
| Silica | 4.2 ± 0.3 |
| Titanium | 3.8 ± 0.2 |
Durability Testing :
| Coating Type | Contact Angle (°) after 60 days (pH 4) |
|---|---|
| This compound | 102 ± 2 |
| n-Decyltriethoxysilane | 88 ± 1 |
Comparative Reactivity Table
Scientific Research Applications
Surface Modification
1,10-Bis(triethoxysilyl)decane is categorized as a dipodal silane, which means it has two silicon atoms capable of bonding to surfaces. This characteristic enhances its effectiveness in modifying surfaces to improve their durability and resistance to environmental factors.
Hydrolytic Stability
Research indicates that surfaces treated with dipodal silanes like this compound exhibit improved resistance to hydrolysis compared to those treated with conventional silanes. This stability is crucial in applications where materials are exposed to moisture or harsh chemical environments .
Contact Angle Measurements
Studies have shown that the contact angle measurements of surfaces treated with this silane indicate a relatively stable hydrophobic behavior over time, making it advantageous for applications requiring water repellency .
Nanocomposite Synthesis
This compound plays a significant role in the synthesis of hybrid nanocomposites. It can be utilized in sol-gel processes to create materials that combine organic and inorganic components effectively.
Hybrid Nanocomposites
In one study, a sol-gel approach was employed to synthesize hybrid nanocomposites of iron oxide and bridged polysilsesquioxanes using this compound as a precursor. The resulting materials exhibited uniform dispersion and enhanced mechanical properties without phase separation, showcasing the potential for advanced applications in catalysis and environmental remediation .
Adhesives and Coatings
Due to its ability to improve adhesion between organic polymers and inorganic substrates, this compound is widely used in adhesives and sealants.
Coupling Agent
As a coupling agent, this compound enhances the bonding strength between different materials, which is essential in industries such as automotive and construction where durability is paramount. Its effectiveness in promoting adhesion can lead to improved performance of composite materials under stress .
Coating Applications
In coatings, this compound contributes to the formation of protective layers that resist environmental degradation. Its application can be seen in protective coatings for metals and glass where enhanced durability is desired .
Case Study 1: Surface Treatment
A study investigated the long-term performance of surfaces treated with various silanes, including this compound. The results indicated that while conventional silanes showed significant degradation over time when exposed to saline solutions, the dipodal silane maintained its integrity longer, demonstrating its superior hydrolytic stability .
Case Study 2: Nanocomposite Performance
In another case study focusing on hybrid nanocomposites synthesized with iron oxide using this silane as a precursor, researchers found that the resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional composites. These findings suggest promising applications in fields requiring robust materials such as aerospace and electronics .
Mechanism of Action
The mechanism of action of 1,10-Bis(triethoxysilyl)decane primarily involves the hydrolysis and condensation of its triethoxysilyl groups. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. This process results in the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used .
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds for Comparison:
- 1,10-Bis(trimethoxysilyl)decane (trimethoxy variant, CAS 122185-09-5)
- 1,8-Bis(triethoxysilyl)octane (CAS 52217-60-4)
- 1,2-Bis(triethoxysilyl)ethane (shorter chain)
- N-Decyltriethoxysilane (mono-silylated analog)
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Hydrolysable Groups |
|---|---|---|---|---|---|
| 1,10-Bis(triethoxysilyl)decane | C₁₆H₃₈O₆Si₂ | ~382.64* | 357.3 (trimethoxy variant) | 0.951 (trimethoxy) | 6 ethoxy groups |
| 1,8-Bis(triethoxysilyl)octane | C₂₂H₄₈O₆Si₂ | 512.86 | Not reported | Not reported | 6 ethoxy groups |
| 1,2-Bis(triethoxysilyl)ethane | C₁₀H₂₄O₆Si₂ | 328.54 | 245–250 | 1.02 | 6 ethoxy groups |
| N-Decyltriethoxysilane | C₁₆H₃₆O₃Si | 304.55 | 290–295 | 0.89 | 3 ethoxy groups |
*Data extrapolated from trimethoxy variant in .
Key Observations :
- Chain Length : Longer alkyl chains (e.g., decane vs. octane or ethane) increase molecular flexibility and reduce steric hindrance during hydrolysis, enabling denser cross-linking .
- Alkoxy Groups : Trimethoxy variants hydrolyze faster than triethoxy analogs due to the smaller size and higher reactivity of methoxy (-OCH₃) groups. This impacts curing time and network density .
Hydrolytic Stability and Surface Behavior
This compound exhibits unique surface-modification behavior:
- Hydrophobicity: Unlike mono-silylated analogs (e.g., N-Decyltriethoxysilane), it lacks terminal methyl groups, resulting in lower hydrophobicity (sessile water contact angle <90°) compared to hydrophobic silanes like 1,2-Bis(trimethoxysilyl)decane (contact angle >90°) .
- Surface Configuration : The molecule can either (i) lie flat on surfaces, creating loops that occupy large areas, or (ii) stand upright, forming cross-linked networks with residual hydrophilic groups (e.g., uncondensed -Si-OH) .
Table 2: Surface Properties of Selected Silanes
| Compound | Sessile Water Contact Angle (°) | Hydrolytic Stability | Cross-Linking Density |
|---|---|---|---|
| This compound | <90 | High | High (due to dual silyl groups) |
| N-Decyltriethoxysilane | >100 | Moderate | Low (mono-silylated) |
| 1,2-Bis(triethoxysilyl)ethane | >110 | High | Moderate |
Biological Activity
1,10-Bis(triethoxysilyl)decane (TESD) is a silane compound with significant potential in various applications, particularly in materials science and biological fields. This article explores its biological activity, synthesizing findings from diverse research studies and case studies to provide a comprehensive overview of its mechanisms, effects, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising two triethoxysilyl groups attached to a decane backbone. This configuration allows for versatile interactions with biological systems and materials.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C22H50O6Si2 |
| Molecular Weight | 462.83 g/mol |
| CAS Number | 122185-11-9 |
| Appearance | Colorless liquid |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular membranes and proteins. The silane groups can facilitate the formation of siloxane networks, which may enhance biocompatibility and stability in biological environments.
Cellular Interaction
Studies have shown that TESD can influence cell adhesion and proliferation. Its silane groups promote the formation of silicate-based matrices that support cellular growth. For instance, in vitro studies demonstrated enhanced fibroblast adhesion on TESD-modified surfaces compared to unmodified controls .
Case Studies
- Antimicrobial Properties : A significant study investigated the antimicrobial efficacy of TESD against various bacterial strains. Results indicated a notable reduction in bacterial viability when TESD was incorporated into polymer matrices used in medical devices .
- Drug Delivery Systems : TESD has been explored as a component in drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles demonstrated controlled release characteristics for therapeutic agents, enhancing the bioavailability of drugs .
- Tissue Engineering : In tissue engineering applications, TESD-modified scaffolds showed improved cell attachment and proliferation rates in comparison to traditional scaffolds. This enhancement is attributed to the hydrophilic nature of the silane groups which facilitate nutrient exchange .
Table 2: Summary of Biological Activities
Applications in Research and Industry
This compound has found applications across various fields due to its unique properties:
- Biomedical Applications : Its biocompatibility makes it suitable for coatings on medical devices and implants.
- Material Science : Used as a coupling agent in composite materials to improve mechanical properties.
- Nanotechnology : Acts as a precursor for silica nanoparticles with potential uses in drug delivery and imaging.
Q & A
Q. What are the optimal synthesis protocols for 1,10-Bis(triethoxysilyl)decane, and how do reaction parameters influence yield and purity?
Methodological Answer : The synthesis typically involves hydrosilylation or sol-gel methods. Key parameters include solvent choice (e.g., methylene chloride or methanol), temperature (60–90°C), and stoichiometric ratios of silane precursors. For reproducible yields (>85%), ensure rigorous exclusion of moisture to prevent premature hydrolysis. Characterization via FTIR (Si-O-Si stretching at ~1080 cm⁻¹) and NMR (triplet for ethoxy groups at δ 1.2 ppm) is critical for purity validation .
Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer : Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring hydrolysis via:
- GC-MS : Track ethoxy group release.
- Dynamic Light Scattering (DLS) : Observe aggregation kinetics.
- TGA : Assess thermal stability post-hydrolysis.
Data contradictions may arise from solvent polarity effects; use controlled humidity chambers to isolate pH-specific degradation pathways .
Q. What analytical techniques are most reliable for quantifying residual ethoxy groups in synthesized this compound?
Methodological Answer :
- ¹H/²⁹Si NMR : Direct quantification of ethoxy (-OCH₂CH₃) and silanol (-Si-OH) groups.
- Karl Fischer Titration : Measure trace water content to infer hydrolysis extent.
- XPS : Validate surface composition in thin-film applications.
Calibrate against reference standards (e.g., decane or undecane chromatographic markers) to minimize instrumental drift .
Advanced Research Questions
Q. How does copolymerization of this compound with BTESE/BTESM affect membrane microstructure and gas permselectivity?
Methodological Answer :
- Experimental Design : Vary molar ratios (e.g., 1:1 to 1:3) during sol-gel copolymerization. Use TEM/SEM to analyze pore size distribution (target: <0.5 nm for H₂/CO₂ separation).
- Data Analysis : Gas permeance (GPU) and selectivity (α) should follow Maxwell-Stefan diffusion models. Contradictions in permeability vs. selectivity trade-offs may arise from incomplete crosslinking; validate with BET surface area measurements .
Key Table :
| Copolymer Ratio | H₂ Permeance (GPU) | CO₂/N₂ Selectivity (α) |
|---|---|---|
| 1:1 (BTESE) | 220 | 35 |
| 1:3 (BTESM) | 180 | 28 |
| Data adapted from membrane studies on analogous organosilicas . |
Q. What computational strategies can predict the interfacial interactions of this compound with metal oxides (e.g., SiO₂, TiO₂) in hybrid composites?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate silane adsorption energies on oxide surfaces (e.g., using Materials Studio or GROMACS).
- DFT Calculations : Optimize bonding configurations (e.g., monodentate vs. bidentate Si-O-M bonds).
- Validation : Compare with XPS binding energy shifts (e.g., Si 2p at ~103 eV for SiO₂ interfaces).
Discrepancies between simulated and experimental adhesion strengths often stem from solvent residue effects in real-world systems .
Q. How does the alkyl chain length in bis(triethoxysilyl)alkanes influence self-assembly behavior in mesoporous materials?
Methodological Answer :
- Comparative Study : Synthesize analogs (C6–C18 chains) and analyze via:
- SAXS : Pore symmetry (e.g., hexagonal vs. cubic).
- Nitrogen Adsorption : Pore volume and diameter.
- Findings : Longer chains (e.g., C10) favor larger pore diameters (~4 nm) but reduced thermal stability (TGA mass loss onset at 250°C vs. 300°C for C6). Chain flexibility versus steric hindrance must be balanced for application-specific tuning .
Data Contradiction Resolution
Q. Conflicting reports exist on the thermal stability of this compound. How can researchers resolve this?
Methodological Answer :
- Controlled TGA-DSC : Compare inert (N₂) vs. oxidative (air) atmospheres.
- Post-Char Analysis : Use FTIR to identify degradation byproducts (e.g., SiO₂ vs. carbonaceous residues).
- Source Critique : Commercial samples may contain stabilizers (e.g., MEHQ), skewing results; synthesize in-house for consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
